molecular formula C8H14F2N2O2 B2684199 [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid CAS No. 1179198-18-5

[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid

Cat. No.: B2684199
CAS No.: 1179198-18-5
M. Wt: 208.209
InChI Key: SIGDAZSQIBUFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid is a piperazine-based chemical building block designed for research and development applications in medicinal chemistry. Piperazine derivatives are privileged structures in drug discovery, frequently utilized as cores or linkers in the synthesis of novel bioactive molecules targeting a range of therapeutic areas . The compound features a piperazine ring, a common motif in pharmaceuticals, substituted with a 2,2-difluoroethyl group and an acetic acid side chain. The acetic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to link this fragment to other molecular entities through amide bond formation or other conjugation chemistries . Similarly, the piperazine nitrogen offers a site for diversification. This makes it a valuable intermediate for constructing potential protease inhibitors, receptor ligands, or more complex heterocyclic systems. Piperazine derivatives have documented applications in the research of antibacterial agents , central nervous system (CNS) modulators , and sodium channel inhibitors for pain research . This product is intended for use by qualified researchers as a synthetic intermediate or standard in analytical studies. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(2,2-difluoroethyl)piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O2/c9-7(10)5-11-1-3-12(4-2-11)6-8(13)14/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGDAZSQIBUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and salt formation reactions at its secondary amine sites.

Key reactions:

  • N-Alkylation : The secondary amines react with alkyl halides or epoxides under basic conditions. For example, tert-butyl bromoacetate derivatives alkylate piperazine nitrogens in DMF/triethylamine at 25°C, forming tertiary amines (e.g., tert-butyl 4-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate in ).

  • N-Acylation : Propylphosphonic anhydride (T3P) facilitates coupling with carboxylic acids or activated esters. In , 2-chloro-5-fluoronicotinic acid reacts with piperazine derivatives via T3P-mediated acylation in CH₂Cl₂.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
N-AlkylationMethyl 2-bromo-2-phenylacetate, DMF, rtTert-butyl piperazine carboxylate67%
N-AcylationT3P, CH₂Cl₂, triethylamineNicotinamide derivatives46–67% ,

Carboxylic Acid Derivatives

The acetic acid group participates in esterification, amidation, and decarboxylation.

Key reactions:

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters. For instance, methyl 2-(piperazin-1-yl)acetate derivatives form via acid-catalyzed ester exchange .

  • Amide Formation : Coupling agents like T3P enable reactions with primary amines (e.g., benzylamine in ) to yield stable amides.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
EsterificationMethanol, H₂SO₄, refluxMethyl [4-(2,2-difluoroethyl)piperazin-1-yl]acetate~84%*
AmidationBenzylamine, T3P, CH₂Cl₂N-Benzylacetamide derivatives67%

*Inferred from analogous reactions in .

Difluoroethyl Group Reactivity

The -CF₂CH₃ group influences electronic properties but shows limited direct reactivity.

Key effects:

  • Electronic Withdrawal : Reduces piperazine nitrogen basicity, altering alkylation kinetics.

  • Steric Hindrance : Impacts regioselectivity in N-functionalization reactions.

Salt Formation

The piperazine nitrogen forms stable salts with mineral acids (e.g., HCl), enhancing aqueous solubility.

AcidConditionsProductApplicationSource
HCl (4M in dioxane)25°C, 12 hDihydrochloride saltPharmaceutical formulations

Comparative Reactivity

Reactivity trends align with structurally similar compounds:

CompoundKey Functional GroupsDominant Reactions
[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acidPiperazine, -CF₂CH₃, -COOHN-Acylation, esterification
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid Piperazine, -C₆H₄F, -COOHAmidation, salt formation
Ethyl 2-[4-(4-[2-(3,4-difluorophenyl)ethyl]piperazin-1-yl)-8-nitroindol-5-yl]acetate Piperazine, -CF₂, esterNucleophilic substitution

Mechanistic Insights

  • Amide Coupling : T3P activates the carboxylic acid via mixed anhydride intermediates, enabling nucleophilic attack by amines .

  • Piperazine Alkylation : Proceeds via SN2 mechanism, with polar aprotic solvents (DMF, THF) enhancing nucleophilicity .

Scientific Research Applications

The unique structure of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid, particularly the difluoroethyl group and the piperazine ring, suggests several possible biological activities:

  • Antimicrobial Activity : Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial properties as well. Research into related compounds has demonstrated significant activity against pathogens, suggesting a potential for further exploration in this area.
  • Pain Management : Studies have indicated that piperazine derivatives can exhibit antinociceptive effects. Specifically, modifications that include difluoroethyl substitutions have been associated with enhanced potency in pain models. This suggests a promising avenue for developing analgesic agents.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly in the context of treating neurological disorders such as schizophrenia. Clinical trials involving similar compounds have indicated potential benefits in modulating dopaminergic and serotonergic systems.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

  • Antinociceptive Studies : Research demonstrated that certain modifications to piperazine structures resulted in enhanced efficacy in pain relief models. The incorporation of difluoroethyl groups was particularly beneficial.
  • Schizophrenia Treatment Trials : Clinical evaluations of similar compounds suggest significant improvements in patient outcomes through modulation of neurotransmitter systems. The implications for this compound are substantial given its structural similarities.
  • Antimicrobial Research : Investigations into related compounds have shown promising antimicrobial activity against various strains. This suggests that this compound could be explored for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or interacting with cellular components to exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The difluoroethyl group may confer metabolic resistance compared to cetirizine’s (4-chlorophenyl)phenylmethyl group, which is bulky and lipophilic .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations .
  • Thermal Stability: Pyridazinone derivatives () exhibit high melting points (>200°C), suggesting robust crystalline stability .

Antihistamine Derivatives

Levocetirizine (2-{4-[(R)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxyacetic acid) shares structural motifs with the target compound. Its piperazine-acetic acid backbone facilitates H1-receptor antagonism, while the difluoroethyl variant could alter binding kinetics or half-life .

Impurity Profiling

Cetirizine dihydrochloride impurities, such as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid, highlight the importance of regiochemical control during synthesis . Similar quality-control challenges may arise with this compound.

Spectroscopic and Analytical Data

  • IR/NMR Trends: Piperazine-acetic acid derivatives typically show IR peaks for C=O (1700–1650 cm⁻¹) and NH/OH stretches (3300–2500 cm⁻¹). For example, pyridazinone analogs () display C=O lactam (~1680 cm⁻¹) and carboxylic acid (~1720 cm⁻¹) absorptions .
  • Mass Spectrometry : Cetirizine-related impurities were characterized using MS and NMR, with molecular ions aligning with theoretical masses .

Biological Activity

[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its structural components, particularly the difluoroethyl group and the piperazine ring. These features enhance its binding affinity to specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. The compound may modulate signaling pathways or interact with cellular components, leading to its observed effects in different biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating a series of piperazine derivatives found that compounds similar to this structure displayed comparable antimicrobial activity against standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Comparison Drug
This compound8Ciprofloxacin
Piperazine derivative 14Fluconazole
Piperazine derivative 216Ciprofloxacin

Antiviral Properties

In addition to its antimicrobial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways.

Structure-Activity Relationship (SAR)

The SAR studies on piperazine derivatives have shown that modifications to the piperazine ring can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the piperazine ring has been correlated with enhanced potency against various targets, including monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling .

Table 2: SAR Findings on Piperazine Derivatives

ModificationEffect on Activity
Methyl substitution at position 5Decreased MAGL inhibitory activity
Fluorine substitutionMaintained activity; reduced genotoxicity
Dimethyl substitutionDecreased potency

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited strong antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Activity : A related study indicated that derivatives of this compound showed promising anticancer activity in cell lines, although further optimization is needed to enhance potency compared to standard chemotherapeutics like 5-fluorouracil .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets, supporting its role as a potential inhibitor of key enzymes involved in disease processes .

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